ARL67156 Trisodium Hydrate: A Technical Guide to its Mechanism of Action
ARL67156 Trisodium Hydrate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156 trisodium (B8492382) hydrate (B1144303), also known as FPL 67156, is a synthetic analog of adenosine (B11128) triphosphate (ATP) that has been widely utilized as a pharmacological tool to investigate purinergic signaling pathways. It is recognized primarily for its role as an inhibitor of ecto-ATPases, a group of cell surface enzymes responsible for the hydrolysis of extracellular nucleotides. By impeding the degradation of ATP and other nucleotides, ARL67156 effectively prolongs their signaling effects on P2 purinergic receptors, making it an invaluable agent in studying the physiological and pathophysiological roles of these signaling molecules. This technical guide provides an in-depth analysis of the mechanism of action of ARL67156, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of its role in signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Ectonucleotidases
ARL67156 functions as a competitive inhibitor of specific ectonucleotidases, particularly members of the Ecto-NTPDase (Ecto-nucleoside triphosphate diphosphohydrolase) and E-NPP (Ecto-nucleotide pyrophosphatase/phosphodiesterase) families.[1] Structurally, it is a non-hydrolyzable ATP analog, featuring a phosphomethyl bond (P-C-P) in place of the terminal phosphodiester bond (P-O-P) found in ATP.[1] This modification prevents the enzymatic cleavage that would normally degrade ATP to ADP and subsequently to AMP and adenosine.
Its inhibitory profile is not uniform across all ectonucleotidases. Research has demonstrated that ARL67156 is a more potent inhibitor of certain NTPDase and NPP isoforms than others.
Quantitative Inhibitory Profile
The inhibitory potency of ARL67156 has been quantified in various experimental systems. The following tables summarize the key inhibitory constants (Ki) and pIC50 values reported in the literature.
| Target Enzyme | Species | Ki (μM) | Inhibition Type | Reference |
| NTPDase1 (CD39) | Human | 11 ± 3 | Competitive | [1] |
| NTPDase3 | Human | 18 ± 4 | Competitive | [1] |
| NPP1 | Human | 12 ± 3 | Competitive | [1] |
| NTPDase2 | Human | Not effective | - | [1] |
| NTPDase8 | Human | Not effective | - | [1] |
| NPP3 | Human | Not effective | - | [1] |
| Ecto-5'-nucleotidase (CD73) | Human | Not effective | - | [1] |
| Preparation | Parameter | Value | Reference |
| Human blood cells | pIC50 | 4.62 | [2] |
| Rabbit ear artery | pKi | 5.2 | [2] |
| Rat vas deferens | pIC50 | 5.1 | [3] |
Signaling Pathway Inhibition
ARL67156 modulates purinergic signaling by preventing the breakdown of extracellular ATP and ADP. This leads to an accumulation of these nucleotides in the extracellular space, thereby enhancing their activity at P2 receptors (P2X and P2Y). The following diagram illustrates this mechanism.
Experimental Protocols
The characterization of ARL67156's inhibitory activity involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
NTPDase Activity Assay (Colorimetric Method)
This assay measures the inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP or other nucleotides.
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Reagents and Buffers:
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Incubation Buffer: 80 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2.
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Substrate: ATP, ADP, or UTP at a specified concentration (e.g., 100 μM).
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Inhibitor: ARL67156 at various concentrations.
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Enzyme Source: Recombinant human NTPDase1, 2, 3, or 8.
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Malachite Green Reagent: For colorimetric detection of inorganic phosphate.
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Procedure:
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Pre-incubate the enzyme with the desired concentration of ARL67156 in the incubation buffer for a defined period (e.g., 10 minutes) at 37°C.
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Initiate the reaction by adding the nucleotide substrate.
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Incubate the reaction mixture for a specific time (e.g., 15 minutes) at 37°C, ensuring that less than 10% of the substrate is hydrolyzed.
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Stop the reaction by adding the malachite green reagent.
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Measure the absorbance at a specific wavelength (e.g., 630 nm) to quantify the amount of released inorganic phosphate.
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Calculate the percentage of inhibition for each ARL67156 concentration and determine the IC50 value. For Ki determination, perform the assay with varying substrate concentrations.
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NPP Activity Assay
The activity of NPPs can be assessed using artificial substrates like p-nitrophenyl thymidine (B127349) 5'-monophosphate (pnp-TMP).
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Reagents and Buffers:
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Incubation Buffer: 50 mM Tris-HCl, pH 8.5, containing 140 mM NaCl, 5 mM KCl, and 1 mM CaCl2.
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Substrate: 100 μM pnp-TMP or Ap3A.
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Inhibitor: ARL67156 (e.g., 100 μM).
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Enzyme Source: Recombinant human NPP1 or NPP3.
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Procedure:
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Add the enzyme extract to the incubation mixture containing ARL67156 and pre-incubate at 37°C for 3 minutes.
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Start the reaction by adding the substrate (pnp-TMP or Ap3A).
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Incubate for a defined period at 37°C.
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Measure the product formation. For pnp-TMP, this can be done spectrophotometrically by detecting the release of p-nitrophenol.
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HPLC-based Nucleotide Hydrolysis Assay
High-Performance Liquid Chromatography (HPLC) allows for the direct measurement of the substrate and its hydrolysis products.
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Reagents and Buffers:
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Same as the colorimetric assay.
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Mobile Phase (example): 25 mM tetrabutyl ammonium (B1175870) (TBA), 5 mM EDTA, 100 mM KH2PO4/K2HPO4, pH 7.0, and 2% methanol (B129727) (v/v).[1]
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Procedure:
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Perform the enzymatic reaction as described in the colorimetric assay.
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Stop the reaction at various time points by adding an equal volume of ice-cold chloroform (B151607) and vortexing.
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Centrifuge to separate the phases and collect the aqueous supernatant.
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Inject an aliquot of the supernatant into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase column).
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Separate and quantify the nucleotides (e.g., ATP, ADP, AMP) and the non-hydrolyzed ARL67156 based on their retention times and peak areas, detected by UV absorbance.
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Experimental Workflow
The following diagram outlines a typical workflow for evaluating the inhibitory effect of ARL67156 on ectonucleotidase activity.
Conclusion
ARL67156 trisodium hydrate is a valuable research tool that acts as a competitive inhibitor of specific ectonucleotidases, most notably NTPDase1, NTPDase3, and NPP1.[1] Its ability to prevent the hydrolysis of extracellular ATP and ADP allows for the potentiation of purinergic signaling, enabling detailed investigation of the roles of P2 receptors in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of its inhibitory properties. A thorough understanding of its mechanism of action and its specificity is crucial for the correct interpretation of experimental results and for its potential application in drug development.
